molecular formula C13H15Cl2NO3 B3022376 methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-35-9

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B3022376
CAS No.: 922529-35-9
M. Wt: 304.17 g/mol
InChI Key: UHRFJVOWJVATRI-VIFPVBQESA-N
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Description

Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a benzoic acid derivative, followed by esterification and subsequent introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process, allowing for large-scale synthesis with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichloro-4-methoxybenzoate
  • Methyl 3,5-dichloro-4-aminobenzoate
  • Methyl 3,5-dichloro-4-hydroxybenzoate

Uniqueness

Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in specific research applications.

Properties

IUPAC Name

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRFJVOWJVATRI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)OC[C@@H]2CCCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582312
Record name Methyl 3,5-dichloro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922529-35-9
Record name Methyl 3,5-dichloro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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